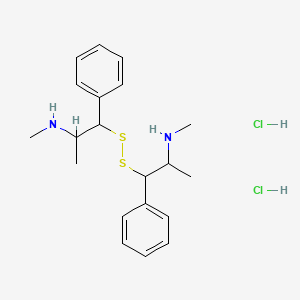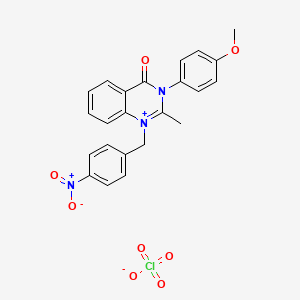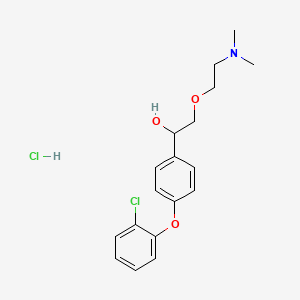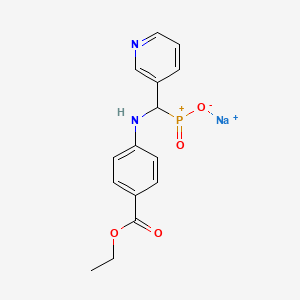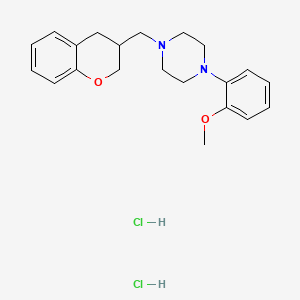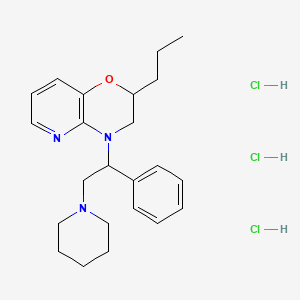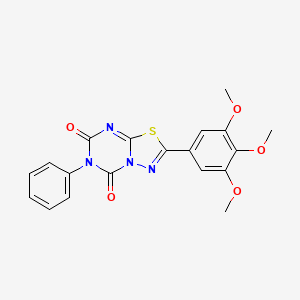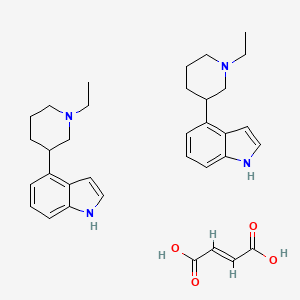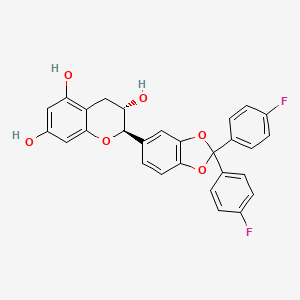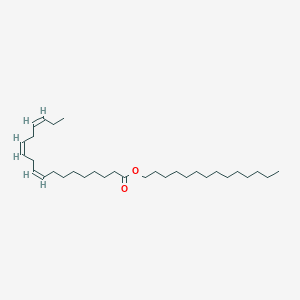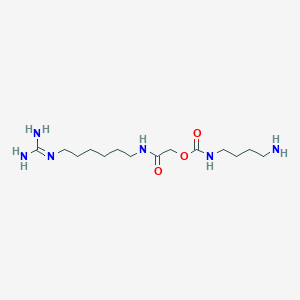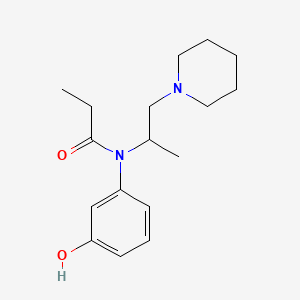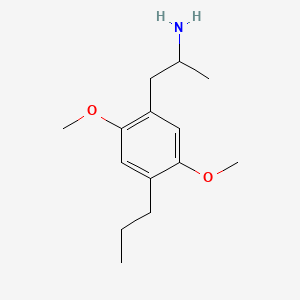
2,5-Dimethoxy-4-propylamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-propylamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin and is known for its potent psychoactive effects, including alterations in thought processes and visual distortions . The compound is also referred to as DOPR and has been described as a "heavy-duty psychedelic" .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-propylamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with propylamine, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like anhydrous ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include stringent purification steps to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethoxy-4-propylamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are commonly employed.
Major Products: The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-4-propylamphetamine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the compound’s psychoactive effects. The molecular pathways involved include the modulation of serotonin and dopamine signaling .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects, DOM is structurally similar but has a methyl group instead of a propyl group.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has an ethyl group and exhibits similar psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): DOI is another related compound with an iodine substituent, known for its strong hallucinogenic effects.
Uniqueness: 2,5-Dimethoxy-4-propylamphetamine is unique due to its specific propyl substitution, which contributes to its distinct pharmacological profile and potency compared to other similar compounds .
Eigenschaften
CAS-Nummer |
63779-88-4 |
|---|---|
Molekularformel |
C14H23NO2 |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3 |
InChI-Schlüssel |
UEEAUFJYLUJWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1OC)CC(C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


